molecular formula C20H19NO2 B4270608 Methyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate

Methyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B4270608
M. Wt: 305.4 g/mol
InChI Key: RUDOKCPQSHHLII-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate typically involves a multi-step process. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often require elevated temperatures and specific solvents to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Quinoline derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound is investigated for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or bind to receptors, leading to altered cellular functions. The exact pathways depend on the specific application and the modifications made to the quinoline core.

Comparison with Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    Isoquinoline: A structural isomer of quinoline with different biological activities.

    2-Methylquinoline: A simpler derivative with applications in organic synthesis.

Uniqueness: Methyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate is unique due to the presence of the ethylphenyl and methyl groups, which can influence its reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets or alter its physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)19-12-17(20(22)23-3)16-11-13(2)5-10-18(16)21-19/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDOKCPQSHHLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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